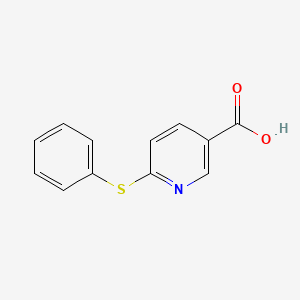

6-(Phenylthio)nicotinic acid

描述

Historical Context of Pyridine (B92270) Carboxylic Acid Research

The study of pyridine carboxylic acids dates back to the early 1900s. vt.edu Early research focused on the effects of naturally occurring pyridine compounds on plant growth. vt.edu For instance, α-picoline-γ-carboxylic acid was one of the first pyridine derivatives identified to have growth-inhibitory action. vt.edu Over the decades, the three isomers of pyridine carboxylic acid—picolinic acid, nicotinic acid, and isonicotinic acid—have become renowned for their therapeutic potential, leading to the development of drugs for a multitude of diseases. nih.govnih.gov This historical foundation has paved the way for continuous exploration into the modification of these scaffolds for new applications. nih.gov

Significance of Nicotinic Acid Scaffold Modification in Advanced Chemical Synthesis

The modification of the nicotinic acid scaffold is a cornerstone of modern medicinal chemistry. rsc.orgekb.eg The pyridine ring system is a common feature in many physiologically active chemicals, making its derivatives highly sought after. ekb.eg By adding or altering functional groups at various positions on the pyridine ring, chemists can fine-tune the electronic, steric, and lipophilic properties of the molecule. This allows for the creation of analogues with enhanced or novel biological activities, such as enzyme inhibition. nih.govnih.govnih.gov Pharmaceutical giants have actively patented enzyme inhibitors based on these scaffolds, some with nanomolar potency. nih.gov

Overview of Substituted Nicotinic Acid Analogues in Synthetic Organic Chemistry

The synthesis of substituted nicotinic acid analogues is a vibrant area of organic chemistry. Researchers have developed numerous methods to introduce a wide variety of substituents onto the nicotinic acid core. nih.govnih.gov For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have proven to be highly effective for creating carbon-carbon bonds at the 5-position of the nicotinic acid ring. nih.govnih.gov Other strategies involve the addition of organolithium reagents to create 4-substituted derivatives. nih.gov These synthetic advancements have enabled the production of a diverse library of nicotinic acid analogues for various research purposes, including the development of chemical probes to study biological pathways. nih.gov

Detailed Research Findings on 6-(Phenylthio)nicotinic acid

Recent research has highlighted the potential of 6-substituted nicotinic acid derivatives as enzyme inhibitors. A study focusing on the development of novel noncompetitive α-amylase and α-glucosidase inhibitors for the potential treatment of type 2 diabetes synthesized a library of nicotinic acid derivatives with modifications at the 6-position. acs.org Among the synthesized compounds was this compound. acs.org The general synthetic route involved the alkaline hydrolysis of the corresponding ester to yield the target 6-substituted nicotinic acid. acs.org

While specific inhibitory data for this compound itself was not the primary focus of the publication's highest reported activities, the study did demonstrate that the introduction of a thioether functionality at the 6-position was a successful strategy for developing potent inhibitors. acs.org This positions this compound as a key intermediate and a foundational structure for further optimization in the design of new hypoglycemic agents. acs.org

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 51362-48-2 |

| Molecular Formula | C₁₂H₉NO₂S |

| Molecular Weight | 231.27 g/mol |

| Physical State | Solid |

Table of Mentioned Compounds

Structure

3D Structure

属性

IUPAC Name |

6-phenylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPMGXDXFMRPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Phenylthio Nicotinic Acid and Analogues

Strategic Approaches to Introducing the Phenylthio Moiety at Position 6 of the Nicotinic Acid Scaffold

The primary strategy for synthesizing 6-(phenylthio)nicotinic acid involves creating a carbon-sulfur bond at the 6-position of the pyridine (B92270) ring. This is typically achieved through nucleophilic aromatic substitution, where a sulfur-based nucleophile displaces a leaving group on the nicotinic acid scaffold.

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of this compound. This approach is effective because the electron-withdrawing nature of the nitrogen atom and the carboxyl group in the nicotinic acid ring facilitates the attack of nucleophiles.

A common and direct method for synthesizing this compound derivatives involves the reaction of a 6-halonicotinic acid precursor, such as 6-chloronicotinic acid, with thiophenol. researchgate.net The halogen atom, typically chlorine, serves as an excellent leaving group, which is displaced by the thiophenolate anion generated from thiophenol in the presence of a base. This reaction directly installs the desired phenylthio group at the 6-position of the nicotinic acid ring. The preparation of the 6-chloronicotinic acid starting material can be achieved through a multi-step process beginning with DL-malic acid, which undergoes cyclization, ammonification, and subsequent chlorination. google.com

In many synthetic sequences, the carboxylic acid group of the 6-halonicotinic acid is protected as a methyl ester prior to the nucleophilic aromatic substitution reaction. researchgate.netpatsnap.com This esterification, often achieved by reacting the nicotinic acid with methanol (B129727) in the presence of a catalyst like sulfuric acid, serves two main purposes. unishivaji.ac.inresearchgate.netchemicalbook.com First, it improves the solubility of the starting material in organic solvents. Second, it prevents potential side reactions involving the acidic proton of the carboxylic acid group, which could interfere with the base used to generate the thiophenolate nucleophile.

The reaction proceeds by treating the methyl 6-halonicotinate with thiophenol and a base. After the substitution reaction is complete, the methyl ester is hydrolyzed back to the carboxylic acid, typically under acidic or basic conditions, to yield the final this compound product. researchgate.net This two-step process—esterification followed by SNAr and subsequent hydrolysis—is a robust and widely used method for accessing these compounds. researchgate.netnbinno.com

| Starting Material | Reagent | Base | Solvent | Time | Yield |

|---|---|---|---|---|---|

| Methyl 6-chloronicotinate | Thiophenol | Et3N (Triethylamine) | Cyrene | 15 min | High |

| Methyl 6-chloronicotinate | Thiophenol | - | DMF | Longer | Lower |

| Methyl 6-chloronicotinate | Thiophenol | - | DMSO | Longer | Lower |

While direct substitution is common for this compound itself, multi-component condensation reactions represent a powerful strategy for the synthesis of more complex, poly-substituted nicotinic acid derivatives. researchgate.net These reactions involve the one-pot combination of three or more starting materials to construct the pyridine ring system in a single step. bohrium.comrudn.ru This approach offers high atom economy and efficiency, allowing for the rapid generation of a library of structurally diverse nicotinic acid analogues. Although not typically used for the direct synthesis of this compound, these methods are invaluable for creating related structures where various substituents can be installed on the pyridine core. researchgate.net

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly practices. frontiersin.org The synthesis of nicotinic acid derivatives is increasingly being adapted to incorporate green chemistry principles, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.net

A significant advancement in the green synthesis of this compound derivatives has been the replacement of traditional polar aprotic solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) with sustainable alternatives. researchgate.netrsc.org Cyrene (dihydrolevoglucosenone), a biodegradable solvent derived from cellulose, has emerged as a promising green substitute. rsc.orgmonash.edu

Studies have shown that the SNAr reaction to produce methyl 6-(phenylthio)nicotinate can be performed efficiently in Cyrene. researchgate.net The reaction proceeds rapidly, often in as little as 15 minutes, which is a significant improvement over reactions in traditional solvents. researchgate.netunimi.it This short reaction time is crucial as it prevents the base-induced polymerization of Cyrene, a known issue with this solvent. researchgate.netdigitellinc.com Furthermore, Cyrene is highly soluble in water, which simplifies the product purification process; the desired product can often be isolated by simple precipitation upon the addition of water. researchgate.net The use of Cyrene not only reduces the environmental impact but can also lead to improved reaction efficiency and easier product work-up. researchgate.netunimi.it

| Solvent | Source | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Cyrene | Biorenewable (Cellulose) | Biodegradable, low toxicity, easy water-based workup. researchgate.netmonash.edu | Prone to decomposition/polymerization with strong bases. researchgate.netdigitellinc.com |

| DMF | Fossil Fuels | High solvency for a wide range of compounds. | Reproductive hazard, potent liver toxin. digitellinc.com |

| DMSO | Fossil Fuels | High boiling point, good for high-temperature reactions. | Environmental concerns, difficult to remove from product. researchgate.net |

Green Chemistry Principles in Nicotinic Acid Derivative Synthesis

Chemical Transformations and Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile functional handle that allows for various chemical transformations. These interconversions are crucial for creating derivatives with modified properties and for use as intermediates in more complex syntheses. The primary reactions involving this moiety are esterification and its reverse reaction, hydrolysis.

Esterification Processes

Esterification is the process of converting a carboxylic acid into an ester. For nicotinic acid and its derivatives, the most common method is the Fischer-Speier esterification. libretexts.orgorganic-chemistry.org This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comchemicalbook.com The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to either use a large excess of the alcohol or remove the water formed during the reaction. libretexts.orgmasterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, yielding the final ester product. organic-chemistry.orgmasterorganicchemistry.com

For instance, the synthesis of methyl nicotinate (B505614) from nicotinic acid is achieved by refluxing with methanol and a sulfuric acid catalyst. chemicalbook.comresearchgate.net This established procedure can be adapted for this compound to produce its corresponding esters.

Table 1: Examples of Fischer Esterification Conditions for Nicotinic Acid Analogues

| Carboxylic Acid | Alcohol | Catalyst | Key Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| Nicotinic Acid | Methanol | H₂SO₄ | Reflux (13 hours) | Methyl Nicotinate | chemicalbook.com |

| Nicotinic Acid | Methanol | H₂SO₄ | Reflux | Methyl Nicotinate | researchgate.net |

| Pyridinecarboxylic acids | Various Alcohols | H₂SO₄ | Reflux | Corresponding Esters | orientjchem.org |

| Carboxylic Acids | Various Alcohols | MoO₃/SiO₂ | Varies | Corresponding Esters | orientjchem.org |

Alternative methods for esterification include the use of coupling reagents or converting the carboxylic acid to a more reactive species like an acid chloride. organic-chemistry.org For example, isonicotinic acid can be converted to its acid chloride hydrochloride using thionyl chloride (SOCl₂), which then readily reacts with various alcohols or phenols in the presence of a base like triethylamine (B128534) to form "active esters". mdpi.com

Alkaline Hydrolysis for Target Acid Formation

Alkaline hydrolysis, or saponification, is the reverse of esterification and is used to convert an ester back into its parent carboxylic acid. youtube.com This reaction is fundamental for synthesizing the target acid, this compound, from its corresponding ester precursors. The process typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). youtube.com

The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide as a leaving group. The resulting carboxylic acid is immediately deprotonated by the strong base present in the reaction mixture to form a carboxylate salt. youtube.com An acidic workup is subsequently required to protonate the carboxylate salt and isolate the neutral carboxylic acid. researchgate.net

This process is highly effective and essentially irreversible because the final deprotonation step is energetically favorable. Research has shown that even sterically hindered esters can be efficiently hydrolyzed under mild, non-aqueous alkaline conditions, for example, using NaOH in a dichloromethane/methanol solvent system at room temperature. researchgate.net Studies on various nicotinate esters, such as methyl, ethyl, and butyl nicotinate, confirm their hydrolysis back to nicotinic acid. drugbank.comnih.gov

Table 2: Conditions for Alkaline Hydrolysis (Saponification)

| Ester Substrate | Base | Solvent | Conditions | Product (after acidification) | Reference(s) |

|---|---|---|---|---|---|

| Ethyl Butyrate | KOH (aq) | Water | Reflux | Butyric Acid | youtube.com |

| Generic Ester | NaOH or KOH | Water | Varies | Carboxylic Acid | youtube.com |

| Hindered Esters | NaOH | CH₂Cl₂/MeOH | Room Temp | Carboxylic Acid | researchgate.net |

| Methyl Nicotinate | (Enzymatic) | Skin homogenate | 37 °C | Nicotinic Acid | drugbank.comnih.gov |

Advanced Synthetic Techniques for Related Phenylthio-Substituted Heterocycles

The synthesis of the this compound core and its analogues often relies on modern synthetic methods that allow for the precise and efficient formation of carbon-sulfur and carbon-carbon bonds on the pyridine ring.

Sulfenylation Reactions

Sulfenylation is the process of forming a carbon-sulfur (C–S) bond, which is key to introducing the phenylthio group onto the nicotinic acid scaffold. Direct C–H sulfenylation represents an atom-economical approach to functionalize heterocycles. While direct C–H sulfonylation (formation of C-SO₂) of pyridines has been extensively studied, chemistryviews.orgd-nb.infochemrxiv.org direct C–H sulfenylation (formation of C-S) is also an area of active research.

One modern approach involves visible-light-induced C–H sulfenylation using arylsulfinic acids as odorless sulfur sources under metal-free conditions. rsc.org Another strategy is the copper-mediated direct sulfenylation of C-H bonds, which has been successfully applied to other nitrogen-containing heterocycles like purines, using thiophenols in the presence of a copper catalyst and an oxidant such as air. nih.gov These methods provide a pathway for the synthesis of heteroaryl sulfides and could be adapted for the synthesis of phenylthio-substituted pyridines.

Palladium-Catalyzed Coupling Reactions in Analogous Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C–S bonds and constructing complex aryl thioethers. The Buchwald-Hartwig amination protocol has been extended to include the coupling of thiols with aryl halides, a transformation known as Buchwald-Hartwig thioetherification. wikipedia.orgorganic-chemistry.org

This reaction allows for the formation of a C–S bond by coupling an aryl halide (e.g., a chloropyridine derivative) with a thiol (e.g., thiophenol) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand is critical and has evolved over several "generations" of catalysts to accommodate a wide range of substrates, including electron-rich and electron-poor heteroaryl halides. nih.govnih.gov The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the thiolate, and finally, reductive elimination to yield the aryl thioether product and regenerate the catalyst. wikipedia.org

This methodology is highly versatile and has been successfully used to couple various halopyridines with nucleophiles, demonstrating its applicability for the synthesis of complex substituted pyridines like this compound from a suitable 6-halonicotinic acid precursor. researchgate.netmit.edu

Table 3: Components of Palladium-Catalyzed C–S Coupling Reactions

| Component | Function | Examples | Reference(s) |

|---|---|---|---|

| Aryl/Heteroaryl Halide | Electrophilic partner | Chloropyridines, Bromopyridines | nih.govresearchgate.net |

| Thiol | Nucleophilic partner | Thiophenol, Mercaptoesters | wikipedia.org |

| Palladium Precatalyst | Source of active catalyst | Pd(OAc)₂, Pd₂(dba)₃ | researchgate.net |

| Ligand | Stabilizes catalyst, facilitates reaction | Xantphos, BINAP, DPPF, Biaryl phosphines | wikipedia.orgnih.govresearchgate.net |

| Base | Deprotonates thiol, activates catalyst | Cs₂CO₃, NaOt-Bu, K₂CO₃ | researchgate.netmit.edu |

Structural Elucidation and Characterization Methodologies

Spectroscopic Analysis Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of individual atoms.

Proton NMR (¹H-NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 6-(Phenylthio)nicotinic acid, the ¹H-NMR spectrum is expected to exhibit distinct signals for the protons on both the pyridine (B92270) and phenyl rings.

The protons of the nicotinic acid moiety are expected to appear in the downfield region of the spectrum due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. The introduction of the electron-donating phenylthio group at the 6-position would be expected to cause an upfield shift of the adjacent pyridine protons compared to unsubstituted nicotinic acid. The protons of the phenyl group would likely appear as a complex multiplet in the aromatic region.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 (Pyridine) | 8.8 - 9.0 | d |

| H-4 (Pyridine) | 8.2 - 8.4 | dd |

| H-5 (Pyridine) | 7.4 - 7.6 | d |

| Phenyl Protons | 7.2 - 7.5 | m |

| Carboxylic Acid | > 10 | br s |

d: doublet, dd: doublet of doublets, m: multiplet, br s: broad singlet

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C-NMR spectrum.

The carbon atoms of the pyridine ring are expected to resonate at lower field due to the influence of the nitrogen atom. The carboxylic acid carbonyl carbon will appear at a characteristic downfield position. The carbons of the phenylthio group will have chemical shifts typical for substituted benzene (B151609) rings.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Carbon Position | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | ~150 |

| C-3 (Pyridine) | ~125 |

| C-4 (Pyridine) | ~140 |

| C-5 (Pyridine) | ~120 |

| C-6 (Pyridine) | ~160 |

| Carboxylic Acid (C=O) | ~165 |

| Phenyl (C-S) | ~130 |

| Phenyl (ortho) | ~132 |

| Phenyl (meta) | ~129 |

| Phenyl (para) | ~128 |

In molecules with complex ¹H-NMR spectra, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal proton-proton coupling relationships, helping to definitively assign the protons on the pyridine and phenyl rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon, providing unambiguous assignment of the carbon skeleton.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₉NO₂S), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact mass, confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Expected fragmentation pathways for this compound could include the loss of the carboxylic acid group (-COOH), cleavage of the C-S bond, and fragmentation of the pyridine and phenyl rings. The presence of a prominent peak corresponding to the molecular ion would also be an indicator of the compound's purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its aromatic systems.

Nicotinic acid itself exhibits characteristic absorption peaks. The introduction of the phenylthio group, a chromophore, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially an increase in the molar absorptivity of these bands due to the extension of the conjugated system.

Table 3: Predicted UV-Vis Absorption Maxima for this compound (Note: These are estimated values and may vary based on the solvent.)

| Electronic Transition | Predicted λmax (nm) |

| π → π* (Pyridine ring) | 260 - 270 |

| π → π* (Phenyl ring) | 250 - 260 |

| n → π* | ~300 - 320 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a definitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is predicted to show a combination of vibrations characteristic of its three main components: the carboxylic acid group, the substituted pyridine ring, and the phenylthio group. By analyzing the spectrum of the parent nicotinic acid and considering the contributions from the phenylthio substituent, a detailed assignment of vibrational frequencies can be made. jocpr.comresearchgate.net

Key expected vibrational frequencies include:

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. libretexts.orglibretexts.org

Aromatic C-H Stretch: Sharp peaks are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H stretching vibrations of both the pyridine and phenyl rings. libretexts.org

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the range of 1760-1690 cm⁻¹, which is indicative of the carbonyl group of the carboxylic acid. libretexts.orglibretexts.org

C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1600-1400 cm⁻¹ region are characteristic of the carbon-carbon and carbon-nitrogen stretching vibrations within the pyridine and phenyl rings. libretexts.org

C-S Stretch (Thioether): The C-S stretching vibration is typically weaker and appears in the fingerprint region, often between 700 and 600 cm⁻¹.

Out-of-Plane C-H Bending: Bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. libretexts.org

Theoretical and experimental studies on the closely related 2-(methylthio)nicotinic acid have provided detailed assignments for its vibrational modes, which can serve as a valuable reference for interpreting the spectrum of this compound. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Aromatic Rings | C-H Stretch | 3100 - 3000 | Medium, Sharp |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |

| Aromatic Rings | C=C / C=N Stretch | 1600 - 1400 | Medium to Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Thioether | C-S Stretch | 700 - 600 | Weak to Medium |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like this compound. The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For nicotinic acid and its derivatives, reverse-phase HPLC is commonly employed. A typical setup would involve a C18 stationary phase column, which is nonpolar. The mobile phase would consist of a polar solvent mixture, such as water or a buffer, and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation mechanism relies on the polarity of the analytes; more polar compounds elute earlier, while less polar compounds are retained longer by the nonpolar stationary phase.

Given the structure of this compound, which is significantly less polar than nicotinic acid due to the phenylthio group, it would be expected to have a longer retention time than nicotinic acid under standard reverse-phase conditions. The purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A UV detector, typically set at the λmax of the compound, is used for detection.

Crystallographic Studies for Three-Dimensional Structural Analysis (If Applicable to Analogues)

A study on the positional isomer, 2-(Phenylsulfanyl)pyridine-3-carboxylic acid , reveals detailed structural information. nih.gov This compound crystallizes in the triclinic system. In the crystal structure, the molecules form inversion dimers, where two molecules are linked by pairs of strong O-H···O hydrogen bonds between their carboxylic acid groups. The dihedral angle between the pyridine and phenyl rings is approximately 56-58°, indicating a non-planar conformation. nih.gov It is highly probable that this compound would adopt a similar dimeric structure in the solid state, driven by the strong hydrogen-bonding propensity of the carboxylic acid functional group.

| Parameter | Value for 2-(Phenylsulfanyl)pyridine-3-carboxylic acid nih.gov |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Intermolecular Interaction | O-H···O Hydrogen Bonds (forming dimers) |

| Dihedral Angle (Pyridine-Phenyl) | ~56-58° |

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and geometry of molecules. These calculations can predict a wide range of properties, from vibrational frequencies to reaction energies.

Density Functional Theory (DFT) Applications to Related Nicotinic Acid Derivatives

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study nicotinic acid and its derivatives, providing valuable insights into their molecular properties.

DFT calculations, often utilizing functionals like B3LYP and basis sets such as 6-311++G(d,p), enable the theoretical characterization of various molecular properties of nicotinic acid derivatives. jocpr.com These properties include optimized molecular geometry (bond lengths and angles), vibrational frequencies (for interpreting infrared and Raman spectra), and electronic properties such as HOMO-LUMO energy gaps. The potential energy surface can also be scanned to identify stable conformers of the molecule. researchgate.net For instance, studies on nicotinic acid itself have identified multiple stable structures that differ in the orientation of the carboxylic acid group relative to the pyridine (B92270) ring. jocpr.com

Table 1: Representative Theoretical Molecular Properties of a Nicotinic Acid Derivative (Calculated using DFT)

| Property | Calculated Value |

|---|---|

| Total Energy | -475.9 Hartree |

| Dipole Moment | 3.2 Debye |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

Note: The data in this table is illustrative and based on typical values for nicotinic acid derivatives; it does not represent experimentally determined values for 6-(Phenylthio)nicotinic acid.

A significant application of DFT calculations is the correlation of theoretical data with experimental observations. For example, the calculated vibrational frequencies of nicotinic acid derivatives can be compared with experimental data from FT-IR and FT-Raman spectroscopy. jocpr.com While the calculated frequencies are often scaled to account for anharmonicity and other factors, they generally show good agreement with experimental spectra, aiding in the assignment of vibrational modes. jocpr.com Similarly, theoretical geometric parameters can be compared with data from X-ray crystallography. researchgate.net This correlation between theoretical and experimental data provides a deeper understanding of the molecular structure and properties of these compounds. jocpr.com

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Nicotinic Acid Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C=O stretch | 1710 | 1725 |

| C-N stretch | 1320 | 1335 |

| O-H bend | 1420 | 1432 |

Note: The data in this table is representative and intended to illustrate the correlation between experimental and theoretical values for nicotinic acid derivatives.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as a nicotinic acid derivative, might interact with a protein target.

Ligand-Protein Interaction Analysis with Target Enzymes/Receptors

Molecular docking simulations have been employed to study the interactions of nicotinic acid derivatives with various protein targets, such as those from Mycobacterium tuberculosis and other organisms. researchgate.netnih.gov These simulations can identify key amino acid residues in the binding site of a protein that interact with the ligand. The types of interactions analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of these analyses are often visualized to understand the specific contacts between the ligand and the protein. For example, docking studies of nicotinic acid derivatives against enzymes like glutamine synthase and L,D-transpeptidase have revealed specific binding interactions that are thought to be crucial for their biological activity. researchgate.net

Table 3: Illustrative Ligand-Protein Interactions for a Nicotinic Acid Derivative with a Target Enzyme

| Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|

| TYR 89 | Hydrogen Bond | 2.1 |

| VAL 120 | Hydrophobic | 3.5 |

| LYS 45 | Electrostatic | 2.8 |

Note: This table presents a hypothetical example of ligand-protein interactions that could be identified through molecular docking simulations.

Prediction of Binding Mechanisms and Modes

By analyzing the results of molecular docking simulations, researchers can predict the binding mechanism and preferred binding mode of a ligand within the active site of a protein. researchgate.net The docking score, which is a measure of the binding affinity, can be used to rank different compounds and predict their potential efficacy. researchgate.net For instance, studies on nicotinic acid derivatives have used Glide scores to compare the binding affinities of different compounds to target enzymes, and these scores have been correlated with their reported biological activities. researchgate.net The predicted binding mode can provide a structural basis for the observed activity of a compound and can guide the design of new derivatives with improved potency and selectivity. nih.gov

Structure-Activity Relationship (SAR) Analysis through Computational Methods

While specific computational structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on structurally related thionicotinic acid derivatives. A notable study on 2-(1-adamantylthio)nicotinic acid and its amide and nitrile analogues provides a framework for how computational methods can elucidate the SAR for this class of compounds. mdpi.comnih.gov

Molecular modeling techniques, such as Density Functional Theory (DFT), are employed to calculate various molecular descriptors that can be correlated with biological activity. epstem.netresearchgate.net These descriptors include electronic properties like dipole moment, and energetic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For instance, in the study of 2-(1-adamantylthio)nicotinic acid derivatives, a clear correlation was observed between the calculated dipole moment and the observed vasorelaxant and antioxidative activities. mdpi.com The nicotinic acid analogue, which possessed the highest dipole moment, also exhibited the most potent biological activity. This suggests that the electronic distribution within the molecule is a key determinant of its interaction with its biological target.

The SAR for this class of compounds can be summarized in the following key points:

The Carboxylic Acid Moiety: The presence of the carboxylic acid group appears to be crucial for high affinity and potent biological activity. In the case of the 2-(1-adamantylthio)nicotinic acid analogues, the parent acid was a more potent vasorelaxant than its corresponding amide or nitrile derivatives. mdpi.com This indicates that the acidic proton and the ability to form hydrogen bonds are likely important for receptor binding.

The Phenyl Group: In this compound, the phenyl group attached to the sulfur atom offers a site for modification to explore the impact of substituents on activity. Computational analysis can predict how different substituents on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) would alter the electronic properties and steric profile of the entire molecule, thereby influencing its biological activity.

Table 1: Correlation of Computational Descriptors with Biological Activity for Thionicotinic Acid Analogues

| Compound | Modification | Dipole Moment (Debye) | Vasorelaxant Activity (ED50) | Antioxidant Activity (% DPPH scavenging) |

| Analogue 1 | Carboxylic Acid | High | Potent | High |

| Analogue 2 | Amide | Moderate | Moderate | Low |

| Analogue 3 | Nitrile | Low | Low | Low |

Note: This table is a representative summary based on findings for 2-thiosubstituted nicotinic acid derivatives and is intended to illustrate the principles of computational SAR analysis.

High-Throughput Screening (HTS) Approaches for Analogues

High-throughput screening (HTS) is a key strategy in drug discovery for rapidly testing large libraries of chemical compounds to identify "hits" with desired biological activity. nih.govceltarys.com For the discovery of novel analogues of this compound, several HTS approaches can be envisioned, depending on the specific biological target. These can be broadly categorized into in silico (virtual) screening and in vitro (experimental) screening.

Virtual High-Throughput Screening (vHTS):

Virtual screening is a computational technique that involves the screening of large virtual libraries of compounds against a three-dimensional model of a biological target. nih.govwikipedia.orgmdpi.com This approach is cost-effective and can significantly narrow down the number of compounds for experimental testing.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target of this compound is known (e.g., a G protein-coupled receptor (GPCR) or an enzyme), molecular docking can be employed. nih.govnih.gov In this method, virtual compounds are "docked" into the binding site of the target, and their binding affinity is estimated using scoring functions. This allows for the prioritization of compounds that are predicted to bind with high affinity.

Ligand-Based Virtual Screening (LBVS): In the absence of a known target structure, LBVS methods can be used. wikipedia.org These methods rely on the knowledge of other molecules that are active at the target of interest. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity, can be generated based on the structure of this compound and other known active compounds. This model is then used to search virtual libraries for molecules that match the pharmacophore.

Experimental High-Throughput Screening:

Experimental HTS involves the physical screening of compound libraries in biological assays. nih.govcreativebiomart.net The choice of assay depends on the nature of the biological target.

GPCR-Targeted Assays: Since nicotinic acid itself is known to act on GPCRs, it is plausible that this compound analogues also target this receptor class. mdpi.com HTS assays for GPCRs typically measure downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) concentrations. celtarys.comice-biosci.com Fluorescence-based or luminescence-based reporter gene assays are commonly used for this purpose. creativebiomart.net

Enzyme Inhibition Assays: If the target is an enzyme, HTS assays can be developed to measure the inhibition of the enzyme's catalytic activity. nih.gov These assays often involve the use of a substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon enzymatic conversion. The reduction in signal in the presence of a test compound indicates enzyme inhibition.

The combination of virtual and experimental HTS approaches provides a powerful workflow for the discovery of novel and potent analogues of this compound. Virtual screening can efficiently filter large compound libraries to identify a smaller, more focused set of compounds for experimental validation, thereby increasing the efficiency and success rate of the drug discovery process.

Table 2: HTS Approaches for this compound Analogues

| Screening Method | Approach | Principle | Throughput |

| Virtual HTS | Structure-Based | Molecular docking of virtual compounds to a target structure. | Very High |

| Ligand-Based | Searching for compounds matching a pharmacophore model. | Very High | |

| Experimental HTS | GPCR Assays | Measurement of downstream signaling (e.g., Ca2+, cAMP). | High |

| Enzyme Assays | Measurement of the inhibition of enzymatic activity. | High |

Chemical Reactivity and Derivatization Studies

Reactions at the Carboxylic Acid Group

The carboxylic acid functionality is a key site for derivatization, enabling the synthesis of esters and amides, which can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Standard esterification procedures, such as the Fischer-Speier method involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, can be employed to convert 6-(phenylthio)nicotinic acid into its corresponding esters. For instance, reaction with methanol (B129727) would yield methyl 6-(phenylthio)nicotinate.

Amidation is another common transformation. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to furnish the desired amide. Alternatively, direct coupling of the carboxylic acid with an amine using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 1-Hydroxybenzotriazole (HOBt) provides a milder and often more efficient route to the corresponding nicotinamides. researchgate.net

| Derivative | Reagents and Conditions |

| Methyl 6-(phenylthio)nicotinate | Methanol, Sulfuric Acid, Reflux |

| 6-(Phenylthio)nicotinamide | 1. Thionyl chloride; 2. Ammonia |

| N-substituted 6-(phenylthio)nicotinamides | 1. Oxalyl chloride; 2. Primary/Secondary Amine |

| N-substituted 6-(phenylthio)nicotinamides | Amine, EDCI, HOBt, CH2Cl2 |

Reactions Involving the Phenylthio Moiety

The sulfur atom in the phenylthio group is susceptible to oxidation, offering a pathway to sulfoxide (B87167) and sulfone derivatives. These oxidized forms can exhibit altered biological activities and physicochemical properties compared to the parent thioether.

The selective oxidation of the thioether to a sulfoxide can be accomplished using mild oxidizing agents. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), typically used in a controlled stoichiometry (approximately one equivalent) at low temperatures to prevent over-oxidation to the sulfone. reddit.com

Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or an excess of m-CPBA (two or more equivalents), will yield the corresponding sulfone.

| Derivative | Reagents and Conditions |

| 6-(Phenylsulfinyl)nicotinic acid | m-CPBA (1 equiv.), CH2Cl2, 0 °C |

| 6-(Phenylsulfonyl)nicotinic acid | m-CPBA (≥2 equiv.), CH2Cl2, room temperature |

Reactions on the Pyridine (B92270) Ring System

The pyridine ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. researchgate.net Direct introduction of additional substituents onto the ring is challenging and often requires harsh reaction conditions.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, on the pyridine ring of nicotinic acid derivatives are known to be difficult. When such reactions do occur, the substitution is typically directed to the 5-position (meta to the carboxylic acid and ortho to the phenylthio group). masterorganicchemistry.comlibretexts.orgyoutube.com For instance, nitration would require strong nitrating agents like a mixture of nitric acid and sulfuric acid, and the yields are often low.

A potential strategy to enhance the reactivity of the pyridine ring towards electrophilic attack is through the formation of the corresponding N-oxide. Oxidation of the pyridine nitrogen with an oxidizing agent like m-CPBA can activate the ring, particularly at the 4-position, for subsequent electrophilic substitution. The N-oxide can then be removed by reduction. researchgate.net

Synthesis of Novel Hybrid Compounds Incorporating the this compound Scaffold

The versatile reactivity of this compound makes it an attractive scaffold for the synthesis of novel hybrid molecules. By combining this core with other pharmacologically active moieties, it is possible to create multifunctional molecules with potentially enhanced or novel therapeutic properties. mdpi.com

For example, the carboxylic acid group can be used as a handle to link the this compound scaffold to other molecules. One approach involves the synthesis of acylhydrazones by reacting the corresponding nicotinic acid hydrazide with various aldehydes. These acylhydrazones can then be cyclized to form 1,3,4-oxadiazole (B1194373) derivatives, a class of heterocycles known for a wide range of biological activities. mdpi.com

Another strategy involves the amidation of this compound with complex amines that are themselves bioactive molecules. This approach can lead to the creation of hybrid compounds with dual modes of action. The synthesis of such hybrids would typically follow the standard amidation procedures outlined in section 5.1. nih.gov

The development of hybrid molecules based on the this compound scaffold represents a promising avenue for drug discovery, with the potential to generate novel compounds with improved efficacy and selectivity.

Exploration of Derivatives and Analogues of 6 Phenylthio Nicotinic Acid

Structural Modifications of the Phenyl Ring in the Thioether Moiety

Modifications to the phenyl ring of the thioether group in 6-(phenylthio)nicotinic acid analogues are a key strategy for creating chemical diversity. While direct studies on this compound itself are specific, broader research into related polyfunctionalized pyridines illustrates this principle effectively. For instance, in the synthesis of 2-amino-4-aryl-3,5-dicyano-6-phenylthio-pyridines, the aryl group (at position 4) is derived from various substituted benzaldehydes. This allows for the introduction of a wide range of substituents onto a phenyl ring within the molecule, demonstrating how electronic and steric properties can be modulated.

Variations in the Thioether Linkage

Variations in the thioether linkage of nicotinic acid derivatives have been explored to alter the molecule's spatial arrangement and electronic characteristics. One common modification is the introduction of a methylene (B1212753) spacer, creating a -(CH2)-S- linkage. This is exemplified in studies of 2-[(phenylthio)methyl]pyridine derivatives, which have been investigated for their anti-inflammatory properties. nih.gov This structural change provides greater conformational flexibility compared to the direct aryl-sulfur bond.

Another approach involves replacing the sulfur atom with other heteroatoms to create ether or selenoether linkages, although this is less commonly documented for the 6-substituted nicotinic acid scaffold specifically. The primary focus remains on thioether and related sulfoxide (B87167) or sulfone derivatives, which are accessed through oxidation of the sulfide.

Substitutions on the Pyridine (B92270) Ring at Positions other than 6

The pyridine core of nicotinic acid is a prime target for substitution to create a diverse range of derivatives. researchgate.netchemistryjournal.netnih.gov Nucleophilic substitution reactions on chloronicotinic acids are a common method for introducing various functionalities. For example, 2-chloronicotinic acid can react with different amines to yield 2-(arylamino)nicotinic acid derivatives. researchgate.net This strategy has been used to synthesize compounds like flunixin, a non-steroidal anti-inflammatory drug. researchgate.net

Other modifications include the synthesis of nicotinoyl amino acid derivatives through solid-phase peptide synthesis, which enhances the molecule's complexity and potential for specific biological interactions. clockss.org Furthermore, the carboxyl group of nicotinic acid can be converted into esters, amides, hydrazides, and subsequently into heterocyclic systems like oxadiazoles, leading to compounds with a wide spectrum of potential activities. researchgate.netmdpi.com

5-Amino Nicotinic Acid Derivatives

The introduction of an amino group at the 5-position of the nicotinic acid ring creates 5-aminonicotinic acid, a key intermediate for further functionalization. This modification significantly alters the electronic properties of the pyridine ring, making it more electron-rich and influencing its reactivity. While the direct synthesis and application of 6-(phenylthio)-5-aminonicotinic acid are not extensively detailed, the synthesis of related amino-substituted nicotinic acids is well-established. For example, 6-aminonicotinic acid can be reacted with 3-chloromethylpyridine to form the nicotinyl ester of 6-aminonicotinic acid. google.com This highlights the chemical tractability of amino-substituted nicotinic acids for creating more complex derivatives.

Development of Polyfunctionalized Pyridines with Phenylthio Groups

The synthesis of highly substituted, or polyfunctionalized, pyridines containing a phenylthio group has attracted considerable interest due to the diverse biological activities these scaffolds can exhibit. researchgate.net These complex structures are often prepared through efficient multicomponent condensation reactions, which allow for the construction of the pyridine ring and the introduction of multiple functional groups in a single step. This approach is valued for its high atom economy and ability to rapidly generate molecular diversity. researchgate.net

2-Amino-4-aryl-3,5-dicyano-6-phenylthio-pyridines

A prominent class of polyfunctionalized pyridines is the 2-amino-4-aryl-3,5-dicyano-6-phenylthio-pyridines. researchgate.net These compounds are typically synthesized via a one-pot, pseudo-four-component reaction involving an aromatic aldehyde, two equivalents of malononitrile, and a thiol in the presence of a catalyst. researchgate.netresearchgate.net Various catalysts, from basic amines like piperidine (B6355638) to more novel systems like baker's yeast, have been employed to facilitate this cyclocondensation. researchgate.net The reaction proceeds through a series of intermediates, including Knoevenagel condensation products and a substituted 4H-thiopyran, which ultimately rearranges to the stable pyridine ring. nih.gov

Derivatives of this scaffold have been explored for a range of potential therapeutic applications, including as antimicrobial and anticancer agents. researchgate.net The presence of multiple functional groups—amino, cyano, and phenylthio—provides numerous points for further chemical modification and interaction with biological targets. nih.gov

| Aryl Substituent (at position 4) | Catalyst | Reported Yield |

| Phenyl | Baker's Yeast | High |

| 4-Chlorophenyl | Baker's Yeast | High |

| 4-Methoxyphenyl | Baker's Yeast | High |

| 3,4-Dimethoxyphenyl | Baker's Yeast | High |

| 4-Nitrophenyl | Baker's Yeast | High |

This table presents a selection of synthesized derivatives based on a common synthetic protocol. researchgate.net

Pyridine-Thiazole Hybrid Structures Containing Related Scaffolds

Hybrid molecules that incorporate both a pyridine and a thiazole (B1198619) ring have emerged as a significant area of research, particularly in the search for new therapeutic agents. nih.govmdpi.comresearchgate.net The combination of these two heterocyclic systems, often linked through various spacers, can lead to compounds with unique structural features and biological activities. Thiazole and its derivatives are recognized as "privileged structures" in medicinal chemistry. mdpi.com

The synthesis of these hybrids often starts from a key intermediate, such as 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, which can be prepared via a [2+3]-cyclocondensation reaction. nih.gov This intermediate can then undergo further reactions, like Claisen-Schmidt condensation, to build more complex structures. nih.gov These pyridine-thiazole hybrids have been primarily investigated for their potential as anticancer agents, with some derivatives showing high antiproliferative activity against various tumor cell lines. nih.govnih.govresearchgate.net

| Compound Name | Key Synthetic Reaction | Investigated Activity |

| (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one | Claisen-Schmidt Condensation | Anticancer nih.govnih.gov |

| 2-(4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)-acetamides | Hantzsch Thiazole Synthesis | Anticancer researchgate.net |

| Pyrazoline-thiazole-pyridine hybrids | Cyclization with Hydrazine Hydrate | Anticancer nih.gov |

This table summarizes examples of pyridine-thiazole hybrid structures and their associated research focus.

Nicotinoyl Derivatives with Phenylthio-Containing Moieties

Research into the derivatization of this compound has led to the exploration of various analogues, including nicotinoyl derivatives that incorporate phenylthio-containing moieties. A notable area of this research has been the development of compounds targeting the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor. nih.gov

Scientists have successfully identified a novel scaffold for GPR109A agonists based on 4-(phenyl)thio-1H-pyrazole. nih.gov By attaching a nicotinoyl group to this scaffold, a series of 1-nicotinoyl derivatives were synthesized and evaluated for their activity as GPR109A agonists. nih.gov

One of the key findings from this research was the identification of a potent GPR109A agonist, compound 5a . nih.gov This compound demonstrated significant activity in a calcium mobilization assay, with an EC50 value of 45 nM. This potency is comparable to that of niacin (EC50 = 52 nM) and another known GPR109A agonist, MK-6892 (EC50 = 74 nM). nih.gov

Further investigation into the signaling pathway of these derivatives revealed that the 1-nicotinoyl compounds induced β-arrestin recruitment. nih.gov Specifically, at a concentration of 10 μM, compound 5a showed a weaker induction of β-arrestin recruitment compared to both niacin and MK-6892. nih.gov This finding is significant as the β-arrestin signaling pathway is thought to be associated with the flushing side effect commonly observed with niacin treatment. nih.gov The development of G-protein biased GPR109A ligands that favor the therapeutic anti-lipolytic effects over the β-arrestin pathway is a key objective in this field. nih.gov

The research on these 1-nicotinoyl derivatives of 4-(phenyl)thio-1H-pyrazole highlights a promising strategy for developing novel GPR109A agonists. The structure-activity relationship of these compounds continues to be an area of active investigation, with the goal of optimizing their pharmacological profile. nih.gov

Research Findings on 1-Nicotinoyl-4-(phenyl)thio-1H-pyrazole Derivatives

| Compound | Target | Assay | Activity (EC50) | Notes |

| 5a | GPR109A | Calcium Mobilization | 45 nM | Activity is comparable to niacin (52 nM) and MK-6892 (74 nM). Induced β-arrestin recruitment, but to a lesser extent than niacin and MK-6892 at 10 μM. nih.gov |

| Niacin | GPR109A | Calcium Mobilization | 52 nM | Reference compound. nih.gov |

| MK-6892 | GPR109A | Calcium Mobilization | 74 nM | Reference compound. nih.gov |

Mechanistic Biological Activity Research Non Clinical

Enzyme Inhibition Studies

Recent studies have investigated a library of novel nicotinic acid derivatives, focusing on modifications at the 6th position of the pyridine (B92270) ring with (thio)ether functionalities, for their inhibitory effects on carbohydrate-hydrolyzing enzymes. nih.govacs.org

Alpha-Amylase Inhibitory Activity

Derivatives of 6-(Phenylthio)nicotinic acid have demonstrated notable inhibitory activity against α-amylase, a key enzyme in carbohydrate digestion. nih.govacs.org A study evaluating various nicotinic acid derivatives identified compound 44 , a this compound analogue, as a potent inhibitor of α-amylase with a micromolar inhibition value. nih.govacs.org Another promising compound from the same class, compound 8 , also showed significant inhibition. nih.govacs.org

| Compound | α-Amylase IC₅₀ (µM) |

| 8 | 20.5 |

| 44 | 58.1 |

| Acarbose (Control) | Not specified |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of nicotinic acid derivatives against α-amylase. nih.govacs.org

Enzyme Inactivation Level Determination

The extent to which these compounds can inactivate the α-amylase enzyme has also been quantified. Compound 44 was found to have a remarkable enzyme inactivation level of approximately 72%, which surpasses the efficacy of acarbose, a standard control compound used in such assays. nih.govacs.org This high level of inactivation indicates a strong and effective interaction with the enzyme. nih.govacs.org

Alpha-Glucosidase Inhibitory Activity

The same family of nicotinic acid derivatives has been assessed for its ability to inhibit α-glucosidase, another critical enzyme for carbohydrate digestion. nih.govacs.org Two compounds in particular, 35 and 39 , demonstrated inhibitory values comparable to that of acarbose. nih.govacs.org Furthermore, these compounds led to a significant enhancement in enzyme inhibition at saturation, reaching approximately 80-90%. nih.gov

| Compound | α-Glucosidase IC₅₀ (µM) |

| 35 | 32.9 |

| 39 | 26.4 |

| Acarbose (Control) | Not specified |

This table displays the half-maximal inhibitory concentration (IC₅₀) values of specific nicotinic acid derivatives against α-glucosidase. nih.govacs.org

Mechanism of Inhibition (e.g., Type of Inhibition, Binding Energies)

Mechanistic studies have revealed that the most promising nicotinic acid derivatives operate through a noncompetitive inhibition mechanism for both α-amylase and α-glucosidase. nih.govacs.org This is a significant finding, as noncompetitive inhibitors bind to an allosteric site on the enzyme, rather than competing with the substrate at the active site. acs.org This mode of action offers potential advantages for regulating enzyme function, as their inhibitory effect cannot be overcome by increasing substrate concentrations. acs.org The ability of these compounds to act as noncompetitive inhibitors on both enzymes suggests they could be valuable pharmacophores in the development of new hypoglycemic agents. nih.govacs.org

Receptor Agonism/Antagonism Studies

GPR109A (Niacin Receptor) Agonist Activity of Analogues

GPR109A, also known as the niacin receptor, is a G protein-coupled receptor that mediates the anti-lipolytic effects of nicotinic acid. nih.gov Research into analogues has sought to identify GPR109A agonists that could offer therapeutic benefits while potentially avoiding common side effects like flushing, which is thought to be mediated by the β-arrestin signaling pathway. nih.gov

In this context, a novel scaffold, 4-(phenyl)thio-1H-pyrazole, was identified as a GPR109A agonist. nih.gov While not a direct nicotinic acid derivative, this analogue shares the phenylthio moiety. Further derivatization of this pyrazole (B372694) scaffold led to the identification of potent agonists. nih.gov Specifically, 1-nicotinoyl derivatives were synthesized and tested. nih.gov

Compound 5a , a 1-nicotinoyl derivative of the 4-(phenyl)thio-1H-pyrazole scaffold, demonstrated agonist activity on par with niacin in a calcium mobilization assay. nih.gov

| Compound | GPR109A EC₅₀ (nM) |

| 5a | 45 |

| Niacin | 52 |

| MK-6892 | 74 |

This table shows the half-maximal effective concentration (EC₅₀) values for GPR109A activation in a calcium mobilization assay. nih.gov

Interestingly, while the 1-nicotinoyl derivatives induced β-arrestin recruitment, other related compounds, such as 1-(pyrazin-2-oyl) derivatives, were found to be G-protein-biased agonists that did not cause GPR109A receptor internalization. nih.gov This suggests that modifications to analogues can differentiate signaling pathways, which may be important for developing pharmacologically effective agents with improved side-effect profiles. nih.gov

Cellular Assays for Specific Biological Pathways

Nicotinic acid has demonstrated anti-inflammatory properties in various cellular models. One of the key inflammatory mediators is nitric oxide (NO), and its production can be assessed by measuring nitrite (B80452) levels in cell culture. New derivatives of nicotinic acid have been synthesized and evaluated for their ability to inhibit nitrite production in lipopolysaccharide (LPS) and interferon-gamma (INF-γ) stimulated RAW 264.7 macrophage cells.

Several of these novel compounds exhibited significant nitrite inhibition activity, indicating potent anti-inflammatory effects. nih.gov

| Compound | MTT Assay Results (Viability %) |

|---|---|

| 4d | 86.109 ± 0.51 |

| 4f | 102.731 ± 0.05 |

| 4g | 119.084 ± 0.09 |

| 4h | 98.502 ± 0.06 |

| 5b | 97.587 ± 0.12 |

MTT assay results indicate cell viability, with higher percentages suggesting lower cytotoxicity. The potent nitrite inhibition by these compounds was observed alongside high cell viability. nih.gov

Nicotinic acid and its derivatives have been shown to modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). In human monocytes activated by lipopolysaccharide (LPS), nicotinic acid significantly reduced the secretion of both TNF-α and IL-6. nih.gov

| Cytokine | Reduction in Secretion by Nicotinic Acid |

|---|---|

| TNF-α | 49.2 ± 4.5% |

| IL-6 | 56.2 ± 2.8% |

Furthermore, novel synthesized derivatives of nicotinic acid have also been evaluated for their effects on TNF-α and IL-6 levels in LPS/INF-γ-stimulated RAW 264.7 macrophage cells. The most active compounds demonstrated an inhibitory potency for these cytokines that was comparable to the reference compound, ibuprofen. nih.gov

The anti-inflammatory effects of nicotinic acid and its derivatives are also associated with their ability to modulate the expression of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In a study evaluating new nicotinic acid derivatives, the most potent compounds were assessed for their impact on iNOS and COX-2 levels in LPS/INF-γ-stimulated RAW 264.7 macrophage cells. These compounds showed an inhibitory potency on the levels of these inflammatory enzymes that was comparable to ibuprofen. nih.gov While specific quantitative data for the inhibition of iNOS and COX-2 by this compound is not available, the research on related derivatives suggests a likely mechanism of action through the downregulation of these enzymes.

Investigation of Structure-Activity Relationships for Biological Efficacy

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies have been instrumental in identifying key structural motifs that govern their efficacy and in guiding the design of more potent and selective agents. Non-clinical, mechanistic research has focused on elucidating the impact of various structural modifications on the biological activities of these compounds, including their vasorelaxant, antioxidant, and anticancer properties.

Detailed Research Findings

Research into the SAR of thionicotinic acid derivatives has revealed important correlations between their chemical structures and their biological effects. One area of investigation has been the vasorelaxant and antioxidant properties of these compounds. A study on 2-(1-adamantylthio)nicotinic acid, a structural analog, and its derivatives provided a foundational understanding of how modifications to the nicotinic acid core can influence these activities.

In this study, 2-(1-adamantylthio)nicotinic acid and its amide and nitrile analogs were evaluated for their ability to induce vasorelaxation in rat thoracic aorta and for their antioxidant capacity. The findings indicated that the carboxylic acid moiety is crucial for potent vasorelaxant activity. 2-(1-adamantylthio)nicotinic acid was identified as the most potent vasorelaxant of the series, with an ED50 of 21.3 nM. researchgate.net It also demonstrated the highest antioxidant activity in a DPPH assay. researchgate.net The vasorelaxation was found to be mediated, at least in part, by endothelium-induced nitric oxide (NO) and prostacyclin. researchgate.net

While direct and extensive SAR studies on a wide range of 6-(substituted-phenylthio)nicotinic acids are not abundantly available in the public domain, the principles derived from analogous series of nicotinic acid derivatives offer valuable insights. For instance, research on other nicotinic acid derivatives has shown that the nature and position of substituents on the aromatic ring can significantly impact biological activity, such as anticancer efficacy.

In the context of anticancer activity, various derivatives of nicotinic acid have been synthesized and evaluated. Studies have shown that the introduction of different arylthio moieties can modulate the cytotoxic potential of the nicotinic acid scaffold. The electronic and steric properties of the substituents on the phenyl ring are believed to play a critical role in the interaction with biological targets, which can include various enzymes and receptors involved in cancer cell proliferation and survival.

For example, in broader studies of kinase inhibitors, a common target in oncology, the substitution pattern on phenyl rings attached to a heterocyclic core is a well-established determinant of potency and selectivity. It is plausible that similar principles apply to this compound derivatives, where electron-donating or electron-withdrawing groups on the phenyl ring could influence the compound's binding affinity to target proteins.

Data Tables

To illustrate the principles of SAR, the following interactive data tables summarize the findings from a study on 2-(1-adamantylthio)nicotinic acid and its analogs, which serve as a relevant model for understanding the potential SAR of this compound derivatives.

Table 1: Vasorelaxant Activity of 2-(1-Adamantylthio)nicotinic Acid Analogs

| Compound | Rmax (%) | ED50 (nM) |

| 2-(1-Adamantylthio)nicotinic acid | 78.7 | 21.3 |

| 2-(1-Adamantylthio)nicotinamide | 77.7 | >1000 |

| 2-(1-Adamantylthio)nicotinonitrile | 71.6 | >1000 |

Data sourced from a study on the vasorelaxation properties of thionicotinic acid derivatives. researchgate.net

Table 2: Antioxidant Activity of 2-(1-Adamantylthio)nicotinic Acid Analogs

| Compound | DPPH Radical Scavenging Activity (%) at 333.33 µg/mL |

| 2-(1-Adamantylthio)nicotinic acid | 33.20 |

| 2-(1-Adamantylthio)nicotinamide | 0.57 |

| 2-(1-Adamantylthio)nicotinonitrile | 0.30 |

Data sourced from a study on the antioxidant properties of thionicotinic acid derivatives. researchgate.net

These tables clearly demonstrate the critical role of the carboxylic acid group in conferring both vasorelaxant and antioxidant activity in this particular series of thionicotinic acid derivatives. The conversion of the carboxylic acid to an amide or a nitrile leads to a significant reduction in potency.

Industrial and Non Biological Applications Excluding Human Centric Uses

Corrosion Inhibition Studies

Nicotinic acid and its derivatives have been investigated as corrosion inhibitors for various metals and alloys in acidic environments. tandfonline.comresearchgate.netresearchgate.netmdpi.com The presence of heteroatoms (nitrogen and oxygen) and the aromatic pyridine (B92270) ring in the nicotinic acid structure allows these molecules to adsorb onto metal surfaces, forming a protective barrier that mitigates corrosion. tandfonline.comresearchgate.net Although no specific studies on the corrosion inhibition properties of "6-(Phenylthio)nicotinic acid" are readily available, the behavior of related nicotinic acid derivatives provides a strong indication of its potential in this field.

The primary mechanism of corrosion inhibition by nicotinic acid derivatives involves the adsorption of the inhibitor molecules onto the metal surface. tandfonline.comresearchgate.net This adsorption can occur through two main processes: physisorption and chemisorption.

Physisorption: This process involves the electrostatic interaction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can exist as a protonated species, leading to electrostatic attraction.

Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the heteroatoms (N, O, and in the case of this compound, S) and the vacant d-orbitals of the metal atoms. tandfonline.com The presence of the phenylthio group in "this compound" introduces a sulfur atom, which is known to have a strong affinity for many metal surfaces, potentially enhancing the chemisorption process and leading to a more stable and effective protective film.

The adsorption of nicotinic acid derivatives on mild steel has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. tandfonline.comresearchgate.net

Several electrochemical techniques are employed to evaluate the effectiveness of corrosion inhibitors. These methods provide quantitative data on the reduction in corrosion rate and offer insights into the inhibition mechanism.

Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current. The data is plotted as a Tafel plot, which can be used to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A decrease in icorr in the presence of an inhibitor indicates a reduction in the corrosion rate. Studies on nicotinic acid derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. tandfonline.comresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system. In corrosion studies, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of an inhibitor are indicative of the formation of a protective film on the metal surface. tandfonline.comresearchgate.net

The following table summarizes the electrochemical data for nicotinic acid (NA) and nicotinic acid amide (NAA) as corrosion inhibitors for mild steel in 0.5 M HCl.

| Inhibitor | Concentration (M) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (%) | Charge Transfer Resistance (Rct) (Ω·cm²) |

|---|---|---|---|---|

| Blank | - | 562.3 | - | 45.8 |

| Nicotinic Acid (NA) | 0.001 | 213.8 | 62.0 | 120.4 |

| 0.005 | 125.4 | 77.7 | 205.6 | |

| 0.01 | 89.1 | 84.2 | 298.7 | |

| 0.02 | 63.9 | 88.6 | 412.3 | |

| Nicotinic Acid Amide (NAA) | 0.001 | 189.5 | 66.3 | 145.2 |

| 0.005 | 98.7 | 82.4 | 254.8 | |

| 0.01 | 65.2 | 88.4 | 389.1 | |

| 0.02 | 45.1 | 92.0 | 521.6 |

Data extrapolated from a study on nicotinic acid derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions. tandfonline.com

Surface analysis techniques are crucial for confirming the adsorption of inhibitor molecules and understanding the nature of the protective film.

X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical state of the elements on the metal surface. In the context of corrosion inhibition, XPS can detect the presence of elements from the inhibitor molecule (such as N, O, and S) on the metal surface after exposure to the inhibited solution. Furthermore, shifts in the binding energies of the metal's core-level electrons can indicate the formation of chemical bonds between the inhibitor and the metal surface. For instance, studies on nicotinic acid derivatives have used XPS to confirm the spontaneous adsorption of the inhibitors on the mild steel surface. tandfonline.comresearchgate.net

Herbicidal Activities of Related Nicotinic Acid Derivatives

Nicotinic acid and its derivatives are known to exhibit herbicidal properties, making them a subject of interest in the development of new agrochemicals. nih.govresearchgate.netusda.gov The pyridine motif is a key structural feature in many commercial herbicides. usda.gov Research into novel nicotinic acid derivatives has shown that modifications to the core structure can lead to potent herbicidal activity against various weed species.

To discover new natural-product-based herbicides, a series of N-(arylmethoxy)-2-chloronicotinamides were synthesized and evaluated for their herbicidal activity. nih.gov Several of these compounds demonstrated excellent herbicidal effects against bentgrass (Agrostis stolonifera) and duckweed (Lemna paucostata). nih.govresearchgate.netusda.gov

The following table presents the herbicidal activity of selected nicotinic acid derivatives against duckweed.

| Compound | Structure | IC₅₀ (μM) against Lemna paucostata |

|---|---|---|

| Compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) |  | 7.8 |

| Clomazone (Commercial Herbicide) |  | 125 |

| Propanil (Commercial Herbicide) |  | 2 |

Data from a study on the synthesis and herbicidal activity of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. nih.gov

The structure-activity relationship (SAR) studies conducted on these derivatives provide valuable insights for the design of new and more effective herbicides based on the nicotinic acid scaffold. nih.gov The presence of the phenylthio group in "this compound" could influence its herbicidal activity, and further research in this area would be beneficial.

Applications in Dye Sensitizers (for related phthalonitrile (B49051) compounds)

Phthalonitrile compounds are important precursors in the synthesis of phthalocyanines, which are widely used as pigments and dyes. In the field of renewable energy, certain phthalonitrile derivatives have been explored for their potential as dye sensitizers in dye-sensitized solar cells (DSSCs). While there is no direct literature linking "this compound" to phthalonitrile-based dye sensitizers, the study of related compounds provides a basis for potential applications.

The function of a dye sensitizer (B1316253) in a DSSC is to absorb light and inject electrons into the conduction band of a semiconductor material, typically titanium dioxide (TiO₂). The design of efficient dye sensitizers often involves a donor-π-acceptor (D-π-A) architecture to facilitate intramolecular charge transfer. The carboxylic acid group, present in nicotinic acid, is a common anchoring group that binds the dye molecule to the TiO₂ surface.

Research on pyrazine-based sensitizers, which share the nitrogen-containing heterocyclic ring structure with nicotinic acid, has shown promising results in DSSCs. acs.org These sensitizers can be designed to have strong absorption in the visible and near-infrared regions, which is crucial for efficient light harvesting.

Potential in Materials Science Research

The bifunctional nature of "this compound," possessing both a carboxylic acid group and a thioether linkage, makes it an interesting candidate for applications in materials science, particularly in the synthesis of metal-organic frameworks (MOFs).